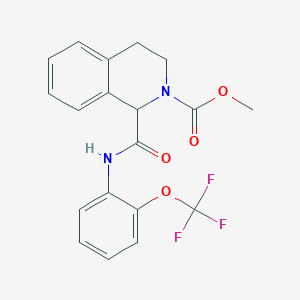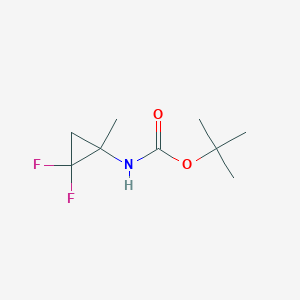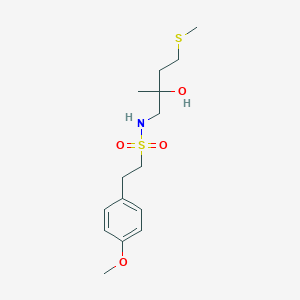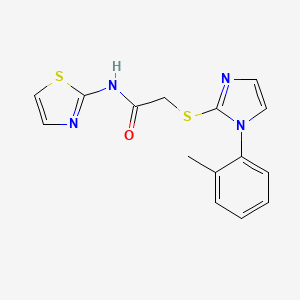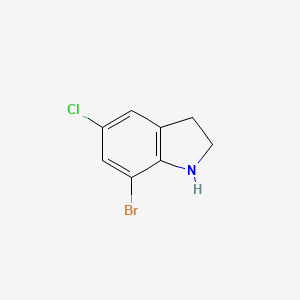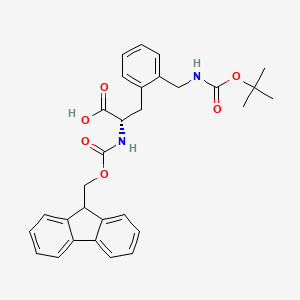
Fmoc-L-2-Aminomethylphe(Boc)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Fmoc-L-2-Aminomethylphe(Boc)” is a chemical compound with the molecular formula C30H32N2O6 and a molecular weight of 516.58 . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for “Fmoc-L-2-Aminomethylphe(Boc)” were not found in the search results, Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols has been reported in aqueous media under mild and catalyst-free conditions .Molecular Structure Analysis
The IUPAC name for “Fmoc-L-2-Aminomethylphe(Boc)” is (2S)-2-[(tert-butoxycarbonyl)amino]-3-[2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl]phenyl]propanoic acid . The InChI code is 1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-10-4-5-11-20(19)17-31-28(35)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 .It has a melting point of 100 - 102 °C and a specific rotation of +10.1° . The density is predicted to be approximately 1.25 g/cm^3 .
科学的研究の応用
Fmoc-modified amino acids, such as “Fmoc-L-2-Aminomethylphe(Boc)”, are widely used in the field of bio-organic chemistry . They possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .
These modified amino acids serve as simple bio-inspired building blocks for the fabrication of functional materials . They facilitate the formation of various structures that have unique properties and therefore serve as excellent bio-organic scaffolds for diverse applications .
- Cell Cultivation : They can be used as scaffolds for cell cultivation, providing a suitable environment for cell growth and differentiation .
- Bio-templating : They can serve as templates for the synthesis of inorganic materials with complex structures .
- Optical Applications : Due to their ability to form ordered structures, they can be used in the fabrication of optical devices .
- Drug Delivery : They can be used to design drug delivery systems, where the drug molecules are encapsulated within the self-assembled structures .
- Catalytic Applications : They can serve as catalysts for various chemical reactions .
- Therapeutic Applications : They can be used in the design of therapeutic agents, especially in the field of regenerative medicine .
Biosensors
Fmoc-modified amino acids can be used in the development of biosensors. The self-assembled structures can interact with specific biological molecules, changing their properties in a way that can be measured .
Tissue Engineering
They can be used in tissue engineering, where the self-assembled structures provide a scaffold for the growth of new tissues .
Nanotechnology
In nanotechnology, these compounds can be used to create nanostructures with unique properties .
Peptide Nucleic Acid (PNA) Synthesis
Fmoc/Boc-protected PNA monomers, such as “Fmoc-L-2-Aminomethylphe(Boc)”, show potential for selective binding to specific DNA bases and serve as fluorescent probes in PNA-DNA duplexes . They can be used to synthesize PNA molecules with drug delivery functions .
Chemical Synthesis
Fmoc-modified amino acids are used as building blocks in the synthesis of complex organic molecules .
Analytical Chemistry
Because the fluorenyl group is highly fluorescent, certain UV-inactive compounds may be reacted to give the Fmoc derivatives, suitable for analysis by reversed phase HPLC .
Molecular Recognition
Fmoc-modified amino acids can be used in the design of molecular recognition systems. These systems can selectively bind to specific target molecules, which is useful in various fields such as drug design and biosensing .
Antimicrobial Agents
Some Fmoc-modified peptides have been found to have antimicrobial properties. They can disrupt bacterial cell membranes, making them potential candidates for the development of new antibiotics .
Biomineralization
Fmoc-modified amino acids can control the process of biomineralization, which is the formation of minerals in a biological environment. This has potential applications in fields such as materials science and medicine .
Solid Phase Peptide Synthesis (SPPS)
The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-11-5-4-10-19(20)16-26(27(33)34)32-29(36)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANGKBPWIFXZHS-SANMLTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-2-Aminomethylphe(Boc) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Hydroxymethyl)spiro[3.5]nonan-2-one](/img/structure/B2552934.png)
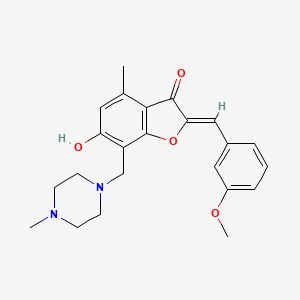
![4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate](/img/structure/B2552936.png)
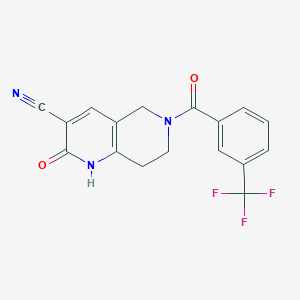
![2-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate](/img/structure/B2552939.png)
![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2552940.png)
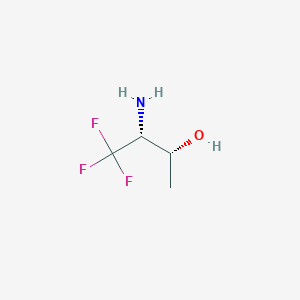
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2552945.png)
